YCp3 Delivers a 25–50% Higher Y₂O₃ Growth Rate Than Y(MeCp)₃ in Thermal ALD with H₂O
In a direct head-to-head study, the YCp3/H₂O ALD process yielded a growth rate of 1.5–1.8 Å/cycle across the 250–400 °C deposition temperature range, whereas the Y(MeCp)₃/H₂O process produced a constant 1.2–1.3 Å/cycle over 200–400 °C [1]. This represents a 25% higher rate at 250 °C and up to 50% higher at 400 °C for YCp3.
| Evidence Dimension | Y₂O₃ growth per cycle (GPC) in thermal ALD with H₂O co-reactant |
|---|---|
| Target Compound Data | 1.5–1.8 Å/cycle (250–400 °C) |
| Comparator Or Baseline | Y(MeCp)₃: 1.2–1.3 Å/cycle (200–400 °C) |
| Quantified Difference | YCp3 GPC is 25–50% higher than Y(MeCp)₃ across the overlapping temperature range |
| Conditions | ALD on Si(100) substrates; YCp3 evaporated at 150 °C/2–3 mbar; Y(MeCp)₃ at 110 °C/2–3 mbar; H₂O as oxygen source; reactor pressure ~2–3 mbar |
Why This Matters
Higher growth per cycle directly increases wafer throughput and reduces total process time, a critical cost factor in semiconductor manufacturing.
- [1] Niinistö, J.; Putkonen, M.; Niinistö, L. Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. Chem. Mater. 2004, 16 (15), 2953–2958. https://doi.org/10.1021/cm040145v View Source
